Home > Products > Building Blocks P926 > (3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid - 1013792-05-6

(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

Catalog Number: EVT-1197335
CAS Number: 1013792-05-6
Molecular Formula: C20H17NO4
Molecular Weight: 335.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (GAT107)

  • Compound Description: GAT107 is the (+)-enantiomer of racemic 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS). It acts as a potent and selective positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (nAChRs), exhibiting unique pharmacological properties including direct allosteric activation. [ [], [], [], [] ] This means it can activate the receptor in the absence of an orthosteric agonist. [ [] ] GAT107 shows promise in managing cognitive deficits associated with schizophrenia and Alzheimer's disease. [ [], [], [] ]

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

  • Compound Description: A-867744 is another novel type II α7 PAM, exhibiting a distinct pharmacological profile compared to other PAMs. [ [] ] It effectively potentiates acetylcholine (ACh)-evoked currents in oocytes expressing α7 nAChRs. [ [] ] Unlike some type II PAMs like TQS, A-867744 does not induce a distinct secondary component in ACh-evoked currents at lower concentrations. [ [] ]
  • Relevance: While not sharing the core tricyclic structure, A-867744 belongs to the same pharmacological category as (3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid: positive allosteric modulators (PAMs) of α7 nAChRs. [ [] ] This suggests potential similarities in their mechanism of action and biological effects, despite structural differences.

4-Naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonic acid amide (TQS)

  • Compound Description: TQS is a type II α7 PAM that exhibits a distinct pharmacological profile compared to A-867744. [ [] ] In contrast to A-867744, TQS induces a distinct secondary component in ACh-evoked currents at lower concentrations. [ [] ] This difference highlights the diverse pharmacological profiles even within the category of type II α7 PAMs.

1-(5-Chloro-2-hydroxyphenyl)-3-(2-chloro-5-trifluoromethyl-phenyl)urea (NS1738)

  • Compound Description: NS1738 is another α7 PAM tested alongside A-867744, TQS, and PNU-120596. [ [] ] It did not displace [3H]methyllycaconitine binding to rat cortex α7* nAChRs. [ [] ]

1-(5-Chloro-2,4-dimethoxy-phenyl)-3-(5-methyl-isoxazol-3-yl)-urea (PNU-120596)

  • Compound Description: PNU-120596, a well-studied type II PAM, serves as a reference compound for comparing the pharmacological profiles of other α7 PAMs like A-867744 and TQS. [ [], [] ] It does not displace the binding of [3H]methyllycaconitine to rat cortex α7* nAChRs, indicating a distinct binding site from the orthosteric site. [ [] ]
  • Compound Description: G1 is an agonist of G protein-coupled estrogen receptor-1 (GPER). [ [], [] ] In the context of the provided research, it's utilized to investigate the role of GPER in mediating vasodilation and intracellular calcium concentration changes in rat mesenteric microvessels. [ [] ]
  • Compound Description: This compound acts as a GPER antagonist. [ [] ] This makes it a valuable tool for investigating the specific role of GPER in cellular processes. [ [] ]
Source and Classification

This compound can be synthesized through various organic reactions involving quinoline derivatives and carboxylic acids. Its classification as a cyclopentaquinoline indicates its structural relationship to both cyclopentane and quinoline, making it an interesting subject for studies in organic synthesis and pharmacology.

Synthesis Analysis

The synthesis of (3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid typically involves multi-step synthetic pathways that may include:

  1. Formation of the Cyclopentane Framework:
    • Starting with a suitable quinoline derivative, a cyclization reaction is performed to form the cyclopentane ring. This may involve the use of Lewis acids or transition metal catalysts to facilitate the formation of the cyclic structure.
  2. Introduction of Carboxylic Groups:
    • The introduction of carboxylic acid groups can be achieved through electrophilic aromatic substitution or direct functionalization methods. For example, using carbon dioxide under high pressure or employing carboxylation reactions with organometallic reagents can be effective.
  3. Chirality Control:
    • The specific stereochemistry (3aR, 9bS) is crucial and may be controlled through chiral catalysts or by using optically pure starting materials.

Technical Parameters

  • Typical reaction conditions might include temperatures ranging from 50°C to 150°C depending on the specific reactions employed.
  • Reaction times can vary from several hours to days based on the complexity of the synthesis.
Molecular Structure Analysis

The molecular structure of (3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid can be described as follows:

  • Molecular Formula: C_{18}H_{18}N_{2}O_{4}
  • Molecular Weight: Approximately 318.35 g/mol.
  • Structural Features:
    • The compound features a bicyclic structure comprising a cyclopentane ring fused to a quinoline system.
    • Two carboxylic acid groups are present, which contribute to its acidic properties and potential for hydrogen bonding.

Data and Analyses

  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into the hydrogen environments in the molecule.
  • Infrared Spectroscopy: Useful for identifying functional groups such as carboxylic acids through characteristic absorption bands.
Chemical Reactions Analysis

(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid can undergo various chemical reactions:

  1. Esterification:
    • Reaction with alcohols to form esters under acidic conditions.
  2. Decarboxylation:
    • Under specific conditions (e.g., heating), carboxylic groups may be removed leading to the formation of substituted quinolines.
  3. Reduction Reactions:
    • The compound may participate in reduction reactions where double bonds or functional groups are reduced using reducing agents like lithium aluminum hydride.

Technical Details

  • Reaction conditions such as temperature and solvent choice significantly affect yields and selectivity in these transformations.
Mechanism of Action

The mechanism of action for (3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid largely depends on its interactions at the molecular level:

  1. Binding Affinity:
    • The presence of carboxylic groups allows for potential interactions with biological targets through ionic or hydrogen bonding.
  2. Biological Activity:
    • Preliminary studies suggest that compounds of this class may exhibit anti-inflammatory or anticancer properties due to their ability to modulate enzyme activity or receptor interactions.

Relevant Data

  • Quantitative structure-activity relationship studies could provide insights into how structural variations affect biological activity.
Physical and Chemical Properties Analysis

The physical and chemical properties of (3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid include:

  1. Solubility:
    • Generally soluble in polar solvents like water and methanol due to the presence of carboxylic acid groups.
  2. Melting Point:
    • Specific melting point data would need to be determined experimentally but could be expected in the range typical for similar compounds (e.g., 150°C - 200°C).
  3. Stability:
    • Stability under various pH conditions should be assessed since carboxylic acids can behave differently depending on their environment.
Applications

The applications of (3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid are diverse:

  1. Pharmaceutical Development:
    • Potential use as a lead compound in drug development targeting inflammatory diseases or cancer.
  2. Chemical Research:
    • Useful in studies related to organic synthesis methodologies involving complex ring systems.
  3. Biological Studies:
    • Could serve as a tool for understanding biological processes involving quinoline derivatives.

Properties

CAS Number

1013792-05-6

Product Name

(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

IUPAC Name

(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C20H17NO4/c22-19(23)12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20(24)25)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H,22,23)(H,24,25)/t14-,15+,18?/m0/s1

InChI Key

NOOGFRZLFMBLBG-DYNVDGSKSA-N

SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O

Isomeric SMILES

C1C=C[C@H]2[C@@H]1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.